2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol
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Overview
Description
2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core fused with a phenol and methoxyphenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as using microwave irradiation and avoiding catalysts and additives, are likely to be applied to scale up the synthesis process. This approach ensures sustainability and efficiency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazolopyrimidine core can be reduced under specific conditions.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazolopyrimidine derivatives.
Substitution: Various substituted phenol and triazolopyrimidine derivatives.
Scientific Research Applications
2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to act as an inhibitor of certain enzymes and receptors, modulating biological processes such as cell proliferation and apoptosis . The triazolopyrimidine core plays a crucial role in binding to these targets, while the phenol and methoxyphenyl groups enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol: Shares the triazolopyrimidine core but lacks the methoxyphenyl and phenol groups.
5-Methyl-7-hydroxy-1,3,4-triazaindolizine: Another triazolopyrimidine derivative with different substituents.
Uniqueness
2-Methoxy-5-[7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N4O3 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-methoxy-5-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]phenol |
InChI |
InChI=1S/C19H16N4O3/c1-25-14-6-3-12(4-7-14)18-15(10-20-19-21-11-22-23(18)19)13-5-8-17(26-2)16(24)9-13/h3-11,24H,1-2H3 |
InChI Key |
BXMZHDLLNUNWDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=NC3=NC=NN23)C4=CC(=C(C=C4)OC)O |
Origin of Product |
United States |
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